molecular formula C21H24O3 B3155498 (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 801276-31-3

(2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3155498
CAS No.: 801276-31-3
M. Wt: 324.4 g/mol
InChI Key: PABVRGWYRWRSOK-MDWZMJQESA-N
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Description

The compound “(2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one” is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features two aromatic rings: a 4-tert-butylphenyl group and a 2,4-dimethoxyphenyl group connected via a propenone linker. Chalcones like this are often synthesized via Claisen-Schmidt condensation, a reaction between ketones and aldehydes under basic conditions, as demonstrated in related compounds .

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c1-21(2,3)16-9-6-15(7-10-16)8-13-19(22)18-12-11-17(23-4)14-20(18)24-5/h6-14H,1-5H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABVRGWYRWRSOK-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered attention for its diverse biological activities. Chalcones are known for their therapeutic potential, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific chalcone derivative, supported by various research findings and case studies.

  • Chemical Formula : C21H24O3
  • Molecular Weight : 324.41 g/mol
  • CAS Number : 1171924-73-4

Antibacterial Activity

Chalcones exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that this compound demonstrates activity against:

  • Gram-positive bacteria : Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria : Escherichia coli and Salmonella enterica.

The minimum inhibitory concentration (MIC) values reported for this compound range from 1–2 µg/mL for Gram-positive bacteria and 2–8 µg/mL for Gram-negative bacteria, suggesting a stronger effect on Gram-positive strains .

Antifungal Activity

In addition to antibacterial effects, chalcones have shown antifungal activity. A study highlighted that certain chalcone derivatives could inhibit the growth of various fungal strains, although specific data on this compound's antifungal potency remains limited in the literature.

Anti-inflammatory Properties

Chalcones are noted for their anti-inflammatory effects. The compound has been implicated in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Studies have shown that this compound can inhibit tumor growth in vitro and in vivo models .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of chalcone derivatives demonstrated that this compound had significant antibacterial efficacy against multidrug-resistant strains of Staphylococcus aureus. The study utilized a microdilution method to determine MIC values and found that this compound significantly inhibited bacterial growth at low concentrations .

Case Study 2: Anticancer Potential

In a recent investigation into the anticancer properties of chalcones, this compound was evaluated for its ability to induce apoptosis in breast cancer cells. The results indicated that treatment with this compound led to increased levels of caspase activation and DNA fragmentation compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus1–2 µg/mL
Escherichia coli2–8 µg/mL
AntifungalVarious fungal strainsNot specifiedN/A
Anti-inflammatoryPro-inflammatory cytokinesNot quantifiedN/A
AnticancerBreast cancer cellsIC50 not specified

Scientific Research Applications

Medicinal Chemistry

Chalcones, including (2E)-3-(4-tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one, have been studied for their antioxidant , anti-inflammatory , and anticancer properties. Research indicates that this compound may inhibit the growth of various cancer cell lines, making it a candidate for further development as a therapeutic agent.

Case Studies

  • Anticancer Activity : A study highlighted the ability of similar chalcones to induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators. Further research is needed to explore the specific mechanisms by which this compound exerts its effects on cancer cells.

Antioxidant Properties

The compound has been evaluated for its ability to scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of chalcones can be attributed to their ability to donate hydrogen atoms or electrons.

Research Findings

  • In vitro studies have demonstrated that chalcones can significantly reduce oxidative stress markers in cellular models, suggesting potential use in formulations aimed at preventing oxidative damage.

Material Science

Due to its unique chemical structure, this compound can also be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The photophysical properties of chalcones allow them to function as efficient light-emitting materials.

Application Insights

  • Recent advancements in OLED technology have seen the incorporation of chalcone derivatives as emissive layers, enhancing the efficiency and color purity of devices.

Cosmetic Applications

The antioxidant and anti-inflammatory properties of this compound make it suitable for incorporation into cosmetic formulations aimed at skin protection and anti-aging treatments. Its ability to modulate skin cell responses can contribute to improved skin health.

Formulation Examples

  • Chalcone derivatives are increasingly included in serums and creams designed for their protective effects against UV radiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

Chalcone derivatives differ primarily in substituents on their aromatic rings, which dictate their physicochemical and biological properties. Below is a comparative analysis with structurally analogous compounds:

Compound Name Substituents (Ring A/Ring B) Key Features Reference
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one 2,4-dimethoxy (A); 3-nitro (B) Electron-withdrawing nitro group enhances reactivity in electrophilic sites.
(2E)-3-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 2,4-dimethoxy (A); 4-methoxy (B) Synergistic electron donation from methoxy groups improves π-conjugation.
(2E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one 4-bromo (A); furan (B) Bromine increases molecular weight and polarizability; furan enhances H-bonding.
(E)-1-(4-Hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one 4-hydroxy (A); 3,4-dimethoxy (B) Hydroxyl group enables hydrogen bonding, critical for enzyme inhibition.
Target Compound: (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one 4-tert-butyl (A); 2,4-dimethoxy (B) tert-Butyl group increases steric hindrance and lipophilicity, altering pharmacokinetics.

Physicochemical Properties

  • Melting Points : Compounds with bulky substituents (e.g., tert-butyl) typically exhibit lower melting points due to reduced crystal packing efficiency. For example, (2E,20E)-1,10-(1,4-phenylene)bis(3-(2,4-dimethoxyphenyl)prop-2-en-1-one) (A2) melts at 201–202.5°C, whereas the tert-butyl analog is expected to have a lower melting point.
  • Solubility : The tert-butyl group enhances lipophilicity, likely reducing aqueous solubility compared to polar analogs like (E)-1-(4-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionReference
SolventEthanol
Catalyst40% NaOH
Reaction Time6–8 hours (reflux)
Yield65–75%

Which spectroscopic techniques are critical for characterizing this compound?

Basic
Essential techniques include:

  • FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and alkene (C=C, ~1600 cm⁻¹) stretches .
  • NMR : ¹H NMR reveals methoxy protons (δ 3.8–4.0 ppm) and tert-butyl protons (δ 1.3 ppm) .
  • XRD : Determines crystal packing and dihedral angles between aromatic rings (e.g., 4.5–8.2°) .

How to resolve contradictions in reported biological activities?

Advanced
Discrepancies in antimicrobial or antioxidant results may arise from:

  • Strain variability : Use standardized microbial strains (e.g., ATCC) .
  • Assay protocols : Compare MIC values via broth microdilution vs. disc diffusion .
  • Solubility : Optimize DMSO concentrations to avoid false negatives .

How to perform DFT studies on this compound?

Advanced
Methodology :

  • Software : Gaussian 16 with B3LYP/6-311++G(d,p) basis set.
  • AIM Theory : Analyze bond critical points for intramolecular interactions .
  • HOMO-LUMO : Calculate energy gaps (e.g., 3.8–4.2 eV) to predict reactivity .

Q. Table 2: DFT Parameters

PropertyValue (eV)Reference
HOMO Energy-6.2 to -6.5
LUMO Energy-2.0 to -2.3
Band Gap3.8–4.2

What are the key structural features from XRD analysis?

Basic
XRD reveals:

  • Crystal system : Monoclinic (e.g., space group P2₁/n) .
  • Packing motifs : π-π stacking (3.5–4.0 Å) and C–H···O hydrogen bonds .
  • Dihedral angles : 4.5–8.2° between the two aromatic rings .

Strategies to enhance nonlinear optical (NLO) properties?

Q. Advanced

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) to increase hyperpolarizability .
  • DFT calculations : Use CAM-B3LYP to predict βtot (first hyperpolarizability) values .

How to analyze reaction mechanisms using computational methods?

Q. Advanced

  • Transition state modeling : Locate TS structures with QST2/QST3 methods in Gaussian .
  • Solvent effects : Apply PCM model to simulate ethanol’s role in stabilizing intermediates .

What are the solubility challenges and solutions?

Q. Basic

  • Challenges : Low aqueous solubility due to hydrophobic tert-butyl and methoxy groups.
  • Solutions : Use DMSO (10–20%) as co-solvent or sonicate suspensions for biological assays .

Approaches to study structure-activity relationships (SAR) for antimicrobial activity?

Q. Advanced

  • Molecular docking : Target E. coli DNA gyrase (PDB: 1KZN) to assess binding affinity .
  • Substituent variation : Compare activity of tert-butyl vs. chloro or fluoro analogs .

How to interpret conflicting spectral data from different studies?

Q. Advanced

  • Calibration : Ensure NMR spectrometers are calibrated with TMS (δ 0.0 ppm) .
  • Crystallographic validation : Cross-verify XRD data with CCDC deposition codes (e.g., CCDC 1988019) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.